5-(2-Fluoroethyl)-4-methylthiazole
Description
Instead, structurally related analogs—such as 5-(2-hydroxyethyl)-4-methylthiazole, 5-(2-chloroethyl)-4-methylthiazole, and 5-(2-aminoethyl)-4-methylthiazole—are extensively documented. These compounds share the 4-methylthiazole core but differ in the functional group at the 5-position ethyl chain, leading to distinct physicochemical properties and applications.
Properties
Molecular Formula |
C6H8FNS |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-(2-fluoroethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H8FNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 |
InChI Key |
ZRWXVYNSPARWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole
- Key Properties: Molecular Formula: C₆H₉NOS . Role: A metabolite of thiamine (vitamin B₁) in mammals . Metabolism: Converted to 4-methylthiazole-5-acetic acid in rats (41% recovery rate) and detected in urine . Applications:
- Flavoring agent : Imparts meaty/nutty aromas in food .
- Synthetic precursor : Used to prepare chloroethyl derivatives (e.g., clomethiazole) via chlorination .
5-(2-Chloroethyl)-4-methylthiazole
- Key Properties :
- Molecular Formula : C₆H₈ClNS .
- Role : Intermediate in synthesizing clomethiazole , a sedative and anticonvulsant drug .
- Synthesis : Produced by reacting 5-(2-hydroxyethyl)-4-methylthiazole with thionyl chloride (40–85% yield) or phosphorus pentachloride .
- Metabolism : Rapidly metabolized to 4-methylthiazole-5-acetic acid and 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole in humans .
5-(2-Aminoethyl)-4-methylthiazole Derivatives
- Example: Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole). Role: Potent histamine H₂ receptor agonist with high selectivity . Design: Incorporates an ethylamine side chain for receptor interaction, guided by quantum chemical studies .
Other Derivatives
- 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole : Fluorinated heterocycle used in advanced material science and drug discovery .
Data Tables
Table 1: Structural and Functional Comparison of 4-Methylthiazole Derivatives
Table 2: Metabolic Pathways of 5-(2-Hydroxyethyl)-4-methylthiazole
Research Implications for 5-(2-Fluoroethyl)-4-methylthiazole
- Predicted Properties: Fluorine’s electronegativity may enhance metabolic stability compared to hydroxyethyl or chloroethyl analogs. Potential applications in CNS drugs (e.g., fluorinated sedatives) or fluorinated agrochemicals.
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